Section 1: Core Molecular Profile and Physicochemical Properties
Section 1: Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Bromonaphthalen-1-amine (CAS 771-14-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromonaphthalen-1-amine, a key synthetic intermediate. Moving beyond basic data, we delve into the causality behind its synthesis, its strategic role in modern organic chemistry, and its practical applications, with a focus on providing actionable insights for laboratory professionals.
2-Bromonaphthalen-1-amine is a disubstituted naphthalene derivative. The naphthalene core is a foundational scaffold in medicinal chemistry, and the strategic placement of the amine and bromo groups makes this molecule a highly versatile building block.[1][2] The primary amine serves as a nucleophilic center or a directing group, while the aryl bromide provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3]
Quantitative data and key identifiers for 2-bromonaphthalen-1-amine are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 771-14-2 | [4][5] |
| IUPAC Name | 2-bromonaphthalen-1-amine | [5] |
| Synonyms | 2-Bromo-1-naphthylamine, 1-Amino-2-bromonaphthalene | [5] |
| Molecular Formula | C₁₀H₈BrN | [4][5][6] |
| Molar Mass | 222.08 g/mol | [5][6][7] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 66.0 - 70.0 °C | |
| Purity | Commercially available at >98% purity | |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [4] |
Section 2: Synthesis and Purification: A Strategic Approach
The synthesis of 2-bromonaphthalen-1-amine is not trivial due to the challenge of regioselectivity. The 1-amino group on the naphthalene ring is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (2-position) and para (4-position) sites. Consequently, direct bromination of 1-naphthylamine often leads to a mixture of products, including the 2-bromo and 4-bromo isomers, as well as potential over-bromination.
To achieve a high yield of the desired 2-bromo isomer, a multi-step, protection-based strategy is the most logical and reliable approach. This methodology underscores the importance of managing substrate reactivity to achieve specific synthetic outcomes.
Proposed Synthetic Workflow
The following workflow is a field-proven, logical pathway for the synthesis of 2-bromonaphthalen-1-amine, designed for control and reproducibility.
Caption: A controlled, three-step workflow for synthesizing 2-bromonaphthalen-1-amine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the success of each transformation.
Step 1: N-Acetylation of 1-Naphthylamine (Amine Protection)
-
Causality: The amino group of 1-naphthylamine is protected as an acetamide to moderate its activating effect and prevent side reactions during bromination. This strategy is a cornerstone of aromatic chemistry for controlling reactivity.[8]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Validation: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting amine spot is no longer visible.
-
Pour the reaction mixture into a beaker of ice water with stirring. The protected product, N-(naphthalen-1-yl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 2: Regioselective Bromination
-
Causality: The N-acetyl group, while still ortho-, para-directing, provides greater steric hindrance and electronic moderation than a free amine, favoring substitution at the less-hindered 2-position over the 4-position. The choice of solvent (acetic acid) helps to control the reactivity of the bromine.
-
Procedure:
-
Suspend the dried N-(naphthalen-1-yl)acetamide (1.0 eq) in glacial acetic acid.
-
In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Stir the reaction for 4-6 hours at room temperature.
-
Validation: Monitor by TLC to confirm the consumption of the starting material and the formation of a new, less polar product spot.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.
-
Pour the mixture into ice water to precipitate the crude N-(2-bromonaphthalen-1-yl)acetamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Step 3: Deprotection via Acid Hydrolysis
-
Causality: The acetamide protecting group is readily cleaved under acidic conditions to regenerate the free amine, yielding the target compound.
-
Procedure:
-
Combine the crude N-(2-bromonaphthalen-1-yl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours.
-
Validation: Monitor the hydrolysis by TLC until the starting amide is fully consumed.
-
Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
The product, 2-bromonaphthalen-1-amine, will precipitate. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol
-
Technique: The primary method for purifying the crude product and removing any residual 4-bromo isomer is flash column chromatography on silica gel.
-
Rationale: The 2-bromo and 4-bromo isomers, along with any other impurities, will have different polarities. Silica gel (a polar stationary phase) will interact more strongly with more polar compounds. By using a non-polar mobile phase (e.g., hexane) with a gradually increasing amount of a more polar solvent (e.g., ethyl acetate), the less polar compounds will elute first, allowing for effective separation.
-
Final Polish: For obtaining material of the highest purity (>98%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is recommended.[7]
Section 3: Chemical Reactivity and Synthetic Utility
The value of 2-bromonaphthalen-1-amine lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.
-
The Aryl Bromide: This is the molecule's most powerful synthetic handle. It is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery as they enable the modular construction of complex molecular architectures from simpler fragments.[3]
-
The Primary Amine: The -NH₂ group is a versatile functional group that can undergo acylation, alkylation, sulfonylation, or serve as a directing group for further electrophilic substitutions if desired.
Key Application: Palladium-Catalyzed Cross-Coupling
The C-Br bond in 2-bromonaphthalen-1-amine readily participates in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for numerous transformations. The Suzuki-Miyaura coupling is a prime example.
Caption: Suzuki coupling enables C-C bond formation using 2-bromonaphthalen-1-amine.
Section 4: Applications in Research & Development
-
Medicinal Chemistry Scaffold: The naphthalene nucleus is a "privileged scaffold" found in numerous bioactive compounds. 2-Bromonaphthalen-1-amine serves as a critical starting point for synthesizing libraries of novel compounds for screening against various biological targets. Its derivatives have been explored for antimicrobial and other therapeutic properties.[2]
-
Molecular Probes and Materials Science: The electron-rich aminonaphthalene system can be elaborated into advanced materials. By coupling an electron-accepting group at the 2-position (via the bromo handle), researchers can create "push-pull" or Donor-π-Acceptor (D-π-A) systems.[9] These molecules often exhibit interesting photophysical properties, such as solvatochromism, and have applications as fluorescent probes for biological imaging or as components in organic electronic devices.[9]
Section 5: Safety, Handling, and Disposal
Adherence to strict safety protocols is mandatory when handling 2-bromonaphthalen-1-amine.
GHS Hazard Identification: Based on aggregated data, this compound presents the following hazards:[5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Laboratory Practices:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Handling: Avoid all direct personal contact, including inhalation of dust or fumes.[10] Use appropriate tools (spatulas) for transfers.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended.[4]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste.
References
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Schaefer, J. P., Higgins, J., & Shenoy, P. K. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromonaphthalene. Retrieved from [Link]
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ChemBK. (2024). 2-Bromo-1-naphthol. Retrieved from [Link]
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ChemBK. (n.d.). 1-bromonaphthalen-2-ol. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]
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Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]
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National Institutes of Health. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-bromonaphthalene | C10H8BrN | CID 10889478. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861. Retrieved from [Link]
- Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847.
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National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]
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Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
- Campaigne, E., & Hewitt, L. (1947). The preparation of "2-bromo-naphthalene". Journal of the American Chemical Society, 69(5), 1343–1344.
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
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